2-Methylcitric acid

概要

説明

準備方法

合成経路と反応条件: メチルクエン酸は、メチルクエン酸シンターゼ酵素によって触媒される、プロピオニルCoAとオキサロ酢酸の縮合によって合成できます . この反応は、生物の生体内で生理的条件下で起こります。実験室環境では、天然の酵素プロセスを模倣する化学試薬を使用して、合成を行うことができます。

工業生産方法: メチルクエン酸の工業生産には、微生物発酵プロセスが関与します。特定の菌株の細菌または真菌を制御された条件下で培養して、メチルクエン酸を代謝副産物として生成します。 発酵液はその後、化合物を分離および精製するために、精製プロセスにかけられます .

化学反応の分析

Role in the Methylcitrate Cycle

The methylcitrate cycle detoxifies propionyl-CoA in bacteria and fungi. 2MCA is a central intermediate in this pathway, undergoing three enzymatic transformations :

This cycle intersects with the citric acid cycle, contributing succinate for energy production and pyruvate for gluconeogenesis .

Enzyme Inhibition and Metabolic Disruption

2MCA inhibits multiple enzymes, disrupting mitochondrial and cytosolic metabolism:

Mitochondrial Targets

-

Citrate synthase () : Competitive inhibition reduces acetyl-CoA entry into the citric acid cycle.

-

Aconitase () : Impairs citrate-to-isocitrate conversion, leading to citrate accumulation.

-

Glutamate dehydrogenase () : Competes with glutamate, reducing α-ketoglutarate production and ATP synthesis.

Cytosolic Effects

-

Phosphofructokinase (50% inhibition at ) : Suppresses glycolysis by allosteric regulation.

-

Acetyl-CoA carboxylase activation : Promotes fatty acid synthesis, potentially contributing to odd-chain fatty acid accumulation.

Pathological Implications in Metabolic Disorders

In propionic and methylmalonic acidemias, 2MCA accumulates due to defective propionyl-CoA metabolism. Its toxicity arises from:

-

Mitochondrial permeability transition (MPT) : Induces Ca²⁺-dependent swelling, dissipating membrane potential and triggering apoptosis.

-

ATP depletion : Reduces oxidative phosphorylation efficiency in glutamate- and pyruvate-supported mitochondria.

-

Diagnostic biomarker : Elevated 2MCA in dried blood spots (reference range: ) improves newborn screening specificity for these disorders.

Structural and Stereochemical Considerations

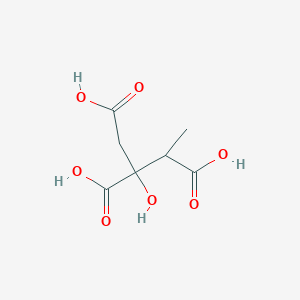

2MCA exists as (2R,3S)-2-hydroxybutane-1,2,3-tricarboxylate, with a methyl group at C2 altering its enzyme-binding affinity compared to citrate . Its stereochemistry influences interactions with dehydrogenases and lyases, as seen in its selective inhibition of glutamate dehydrogenase over α-ketoglutarate dehydrogenase .

科学的研究の応用

Biochemical Interactions

2-Methylcitric acid is known to interact with various enzymes involved in the citric acid cycle and glutamate metabolism. Research indicates that:

- Enzyme Inhibition : 2-MCA acts as a competitive inhibitor for several key enzymes:

- Citrate Synthase : Inhibits the formation of citrate from acetyl-CoA and oxaloacetate.

- Aconitase : Affects the conversion of citrate to isocitrate.

- Isocitrate Dehydrogenase : Inhibits both NAD+-linked and NADP+-linked forms, impacting energy metabolism.

- Phosphofructokinase : Inhibits glycolysis at concentrations as low as 1 mM .

These interactions suggest that elevated levels of 2-MCA can disrupt normal metabolic pathways, particularly in patients with specific metabolic disorders.

Metabolic Disorders

The accumulation of 2-MCA is particularly noted in conditions such as propionic acidemia and methylmalonic aciduria. These disorders are characterized by:

- Neurological Symptoms : Patients often exhibit severe neurological impairments due to disrupted energy metabolism. Studies have shown that 2-MCA impairs mitochondrial respiration supported by glutamate, leading to decreased ATP production and mitochondrial dysfunction .

- Biomarker for Screening : Elevated levels of 2-MCA serve as a biomarker for newborn screening programs aimed at detecting these metabolic disorders early. The quantification of 2-MCA in dried blood spots has improved diagnostic accuracy for propionic and methylmalonic acidemias .

Potential Treatments

Research into therapeutic strategies involving 2-MCA is ongoing. Some areas of focus include:

- Mitochondrial Protection : Given its role in inducing mitochondrial permeability transition, understanding how to mitigate the effects of 2-MCA could lead to protective therapies against mitochondrial dysfunction in affected patients .

- Novel Treatment Approaches : Investigations into cellular therapies, such as fetal progenitor cell transplantation, have shown promise in correcting metabolic imbalances associated with elevated methylmalonic acid levels. These approaches may indirectly address issues related to 2-MCA accumulation .

Case Study Overview

作用機序

メチルクエン酸は、プロピオニルCoAの解毒に関与するメチルクエン酸サイクルを通じてその効果を発揮します。このサイクルは、プロピオニルCoAをピルビン酸とコハク酸に変換し、これらはその後、他の代謝経路で利用されます。 このプロセスに関与する重要な酵素には、メチルクエン酸シンターゼ、メチルクエン酸デヒドラターゼ、メチルイソクエン酸リアーゼがあります .

類似の化合物:

クエン酸: クエン酸サイクルに関与するトリカルボン酸。

イソクエン酸: クエン酸サイクルに関与するクエン酸の異性体。

メチルマロン酸: 特定のアミノ酸や脂肪酸の代謝に関与する化合物。

独自性: メチルクエン酸は、クエン酸サイクルとは異なるメチルクエン酸サイクルにおける特定の役割のためにユニークです。 これは、クエン酸やイソクエン酸にはない、プロピオニルCoAの解毒に特に関与しています .

類似化合物との比較

Citric Acid: A tricarboxylic acid involved in the citric acid cycle.

Isocitric Acid: An isomer of citric acid involved in the citric acid cycle.

Methylmalonic Acid: A compound involved in the metabolism of certain amino acids and fatty acids.

Uniqueness: Methylcitric acid is unique due to its specific role in the methylcitrate cycle, which is distinct from the citric acid cycle. It is specifically involved in the detoxification of propionyl-coenzyme A, a function not shared by citric acid or isocitric acid .

生物活性

2-Methylcitric acid (2MCA) is a tricarboxylic acid derivative that plays a significant role in various metabolic pathways, particularly in relation to certain metabolic disorders. This article explores its biological activity, mechanisms of action, and implications in human health, particularly in conditions such as propionic acidemia and methylmalonic aciduria.

Overview of this compound

2MCA is produced in the body through the metabolism of propionyl-CoA and oxaloacetic acid, catalyzed by the enzyme citrate synthase. It exists as two enantiomers, which can affect its biological activity. The compound is primarily noted for its role in the metabolic dysregulation associated with several inborn errors of metabolism.

Enzyme Inhibition

Research indicates that 2MCA acts as an inhibitor of several key enzymes involved in the citric acid cycle and related metabolic pathways:

- Citrate Synthase : Competitive inhibition was observed with a value ranging from 1.5 to 7.6 mM .

- Aconitase : Inhibition was also competitive, although the specific value was not provided.

- Isocitrate Dehydrogenase : Both NAD+ and NADP+-linked forms were inhibited by 2MCA.

- Phosphofructokinase : Exhibited significant inhibition at concentrations around 1 mM .

These inhibitory effects lead to alterations in metabolic flux through the citric acid cycle, potentially causing an accumulation of upstream metabolites such as acetyl-CoA.

Impact on Glutamate Metabolism

2MCA has been shown to impair glutamate metabolism significantly. In studies involving brain mitochondria:

- Inhibition of Glutamate Dehydrogenase : Competitive inhibition occurs at concentrations as low as 0.5 mM, leading to decreased ATP production when glutamate is used as a substrate .

- Mitochondrial Dysfunction : 2MCA induces mitochondrial permeability transition, resulting in a decrease in mitochondrial membrane potential and increased mitochondrial swelling .

These effects are particularly detrimental in patients with propionic and methylmalonic acidemias, where elevated levels of 2MCA correlate with severe neurological symptoms.

Association with Metabolic Disorders

Elevated levels of this compound have been observed in various clinical conditions:

- Propionic Acidemia : Patients exhibit significantly increased serum and cerebrospinal fluid levels of 2MCA due to impaired metabolism of propionyl-CoA .

- Cobalamin Deficiency : Increased synthesis of 2MCA is noted in patients with cobalamin (vitamin B12) deficiency, which can lead to neurological dysfunction due to disrupted energy metabolism .

Case Study: Propionic Acidemia

In a cohort study involving patients diagnosed with propionic acidemia, it was found that:

- Serum levels of this compound ranged from 400 to over 1000 nmol/L, significantly higher than the normal range (60-228 nmol/L) .

- Neurological assessments revealed cognitive deficits correlated with elevated 2MCA levels.

Case Study: Cobalamin Deficiency

Another study assessed patients with confirmed cobalamin deficiency:

- The average serum level of 2MCA was reported at around 800 nmol/L, compared to normal subjects who averaged around 150 nmol/L.

- Cognitive assessments indicated a direct correlation between high levels of 2MCA and neurological impairment.

Summary Table of Biological Activities

| Enzyme/Pathway | Effect of this compound | K_i Value (mM) |

|---|---|---|

| Citrate Synthase | Competitive inhibition | 1.5 - 7.6 |

| Aconitase | Competitive inhibition | Not specified |

| Isocitrate Dehydrogenase | Competitive inhibition | Not specified |

| Phosphofructokinase | Significant inhibition | ~1 |

| Glutamate Dehydrogenase | Competitive inhibition | ~0.5 |

特性

IUPAC Name |

2-hydroxybutane-1,2,3-tricarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O7/c1-3(5(10)11)7(14,6(12)13)2-4(8)9/h3,14H,2H2,1H3,(H,8,9)(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNOXCRMFGMSKIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)C(CC(=O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30863685 | |

| Record name | 2-Methylcitric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30863685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2-Methylcitric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000379 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

6061-96-7 | |

| Record name | 2-Methylcitric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6061-96-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylcitric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006061967 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methylcitric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30863685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methylcitric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000379 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。